Altanserin hydrochloride
Description
Historical Context of Serotonin (B10506) Receptor Research and Altanserin (B1665730) Hydrochloride's Emergence
The journey to understanding the multifaceted role of serotonin, or 5-hydroxytryptamine (5-HT), has been a long and intricate one. Discovered in the late 1940s, serotonin was initially identified for its vascular effects. if-pan.krakow.pl By the late 1950s, evidence began to mount for its presence and function as a neurotransmitter in the central nervous system of animals. cas.cz A pivotal moment in serotonin research came in 1957 when Gaddum and Picarelli first proposed the existence of multiple types of serotonin receptors, which they termed 'D' and 'M' receptors, based on their differential sensitivity to antagonists like LSD and morphine in guinea pig ileum. clockss.org This groundbreaking work laid the foundation for decades of research aimed at classifying the diverse family of serotonin receptors.
The development of radioligand-binding assays in the 1970s revolutionized the field, allowing for the direct labeling and characterization of different receptor subtypes. nih.gov This led to the initial classification of 5-HT1 and 5-HT2 receptors in the rat brain in 1979. cas.cznih.gov The subsequent decades saw a rapid expansion in the number of identified serotonin receptor families, with seven distinct families now recognized. cas.cz
It was within this dynamic research environment that altanserin emerged. The synthesis of [18F]altanserin, a radioactively labeled form of the compound, in 1984 and the development of a practical production method in 1991 were significant milestones. nih.gov This development provided researchers with a highly selective and potent antagonist for the 5-HT2A receptor, opening new avenues for in-vivo imaging and investigation. nih.govpitt.edu
Significance of Altanserin Hydrochloride as a Research Tool
The primary significance of this compound in research lies in its high affinity and selectivity for the 5-HT2A receptor subtype. tocris.comrndsystems.com This specificity allows researchers to isolate and study the functions of this particular receptor with minimal interference from other receptor systems. When labeled with the radioisotope fluorine-18 (B77423), [18F]altanserin becomes a powerful radioligand for Positron Emission Tomography (PET) studies. medkoo.comwikipedia.org PET imaging with [18F]altanserin enables the non-invasive visualization and quantification of 5-HT2A receptors in the living brain of both humans and animal models. nih.govwikipedia.org
This capability has proven invaluable in a wide range of research areas. For instance, [18F]altanserin PET studies have been instrumental in mapping the distribution of 5-HT2A receptors in the brain, with high concentrations consistently found in cortical areas. pitt.eduwikipedia.org This distribution aligns with postmortem autoradiographic studies, validating the use of [18F]altanserin as a reliable in-vivo tool. pitt.edu
Research using altanserin has provided crucial insights into the role of 5-HT2A receptors in various neurological and psychiatric conditions. Studies have investigated the involvement of these receptors in psychosis, mood disorders, anxiety disorders, and Alzheimer's disease. nih.gov Furthermore, altanserin has been used to explore the relationship between 5-HT2A receptor availability and cognitive functions, such as working memory and decision-making. researchgate.net
The ability to quantify receptor binding with [18F]altanserin has also allowed for the investigation of how factors like age and certain medical conditions affect the serotonin system. wikipedia.org For example, a consistent finding across multiple studies is a decrease in 5-HT2A receptor binding with advancing age. wikipedia.org
In preclinical research, altanserin has been used in rodent models to study the effects of 5-HT2A receptor modulation on behavior and neurochemistry. frontiersin.org These studies have helped to elucidate the complex interactions between the serotonin and dopamine (B1211576) systems. frontiersin.org The reversibility and selectivity of [18F]altanserin binding have been demonstrated through displacement studies with other 5-HT2A antagonists like ketanserin (B1673593), further solidifying its utility as a research tool. nih.gov
Binding Affinity of this compound for Various Receptors
| Receptor | Ki (nM) |
|---|---|
| 5-HT2A | 0.13 |
| α1 | 4.55 |
| 5-HT2C | 40 |
| D2 | 62 |
| 5-HT1A | 1570 |
This table showcases the high selectivity of Altanserin for the 5-HT2A receptor compared to other receptors, as indicated by the low Ki value. Data sourced from Tocris Bioscience and R&D Systems. tocris.comrndsystems.com
Key Research Applications of this compound
| Research Area | Application | Key Findings |
|---|---|---|
| Neuroimaging (PET) | Visualization and quantification of 5-HT2A receptors in the brain. medkoo.comwikipedia.org | High receptor density in the neocortex; binding decreases with age. wikipedia.org |
| Neuropsychiatric Disorders | Investigation of 5-HT2A receptor involvement in conditions like depression, schizophrenia, and Alzheimer's disease. nih.govresearchgate.net | Altered 5-HT2A receptor levels observed in various disorders. researchgate.netnih.gov |
| Cognitive Neuroscience | Studying the role of 5-HT2A receptors in cognitive processes. researchgate.net | 5-HT2A receptors modulate cognitive functions like working memory and decision-making. researchgate.net |
| Preclinical Research | Examining the effects of 5-HT2A receptor antagonism in animal models. frontiersin.org | Elucidation of interactions between serotonin and other neurotransmitter systems. frontiersin.org |
This table summarizes the main areas where this compound has been a crucial research tool, highlighting its application and significant findings.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S.ClH/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;/h1-8,16H,9-14H2,(H,24,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPPLMAMMZZOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042592 | |
| Record name | Altanserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135280-78-2 | |
| Record name | Altanserin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135280782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altanserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTANSERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL9717F5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Receptor Interactions of Altanserin Hydrochloride
Mechanism of Action as a Serotonin (B10506) Receptor Antagonist
Altanserin (B1665730) hydrochloride functions as a potent and selective antagonist, meaning it binds to certain serotonin receptors and blocks the action of the endogenous neurotransmitter, serotonin.
Potency and Selectivity for 5-HT2A Receptors
The primary mechanism of action for altanserin is its potent and selective antagonism of the 5-hydroxytryptamine (serotonin) receptor subtype 2A (5-HT2A). Its high affinity for this receptor makes it a valuable tool in neuroscience research, particularly for in vivo imaging studies of the brain. Labeled with the isotope fluorine-18 (B77423), [18F]altanserin is widely used as a radioligand in positron emission tomography (PET) to map the distribution and density of 5-HT2A receptors.
Antagonism at Other Serotonin Receptor Subtypes (e.g., 5-HT2C, 5-HT1A)
While its primary target is the 5-HT2A receptor, altanserin also exhibits antagonistic activity at other serotonin receptor subtypes, albeit with lower potency. It binds to 5-HT2C receptors, but its affinity is considerably weaker than for 5-HT2A receptors. Its interaction with 5-HT1A receptors is even less pronounced, demonstrating its selectivity. In one study, the binding affinity of altanserin for 5-HT2A receptors was found to be significantly higher than for 5-HT2C and 5-HT7 receptors. nih.gov
Interactions with Non-Serotonergic Receptors (e.g., α1, D2, H1)
Altanserin's selectivity is not absolute, and it does interact with some non-serotonergic receptors. It has a notable affinity for α1-adrenergic receptors. Its affinity for dopamine (B1211576) D2 receptors is lower than for 5-HT2A and α1 receptors. The interaction with histamine H1 receptors is less prominently documented in comparison to its effects on serotonergic and adrenergic receptors.
Receptor Binding Characteristics
The binding profile of altanserin has been extensively characterized through both in vitro and in vivo studies, providing precise measurements of its affinity for various receptors.
In Vitro Binding Affinity (Ki values)
In vitro binding assays have quantified the affinity of altanserin for several receptor types. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a stronger binding affinity. Studies show that altanserin has a very low Ki value for the 5-HT2A receptor, confirming its high potency at this site. Its affinity is progressively lower for α1-adrenergic, 5-HT2C, and dopamine D2 receptors, and significantly lower for the 5-HT1A receptor. nih.gov
| Receptor | Ki Value (nM) |
|---|---|
| 5-HT2A | 0.3 |
| 5-HT2C | 6.0 |
| 5-HT7 | 15 |
| 5-HT6 | 1,756 |
In Vivo Receptor Occupancy Studies
In vivo studies using PET with [18F]altanserin have been crucial for understanding its receptor occupancy in the living brain. These studies confirm that systemically administered altanserin crosses the blood-brain barrier and binds to 5-HT2A receptors in a pattern consistent with their known distribution. nih.gov High concentrations of binding sites are observed in cortical regions, while the cerebellum is often used as a reference region due to the virtual absence of these receptors. nih.govneurovault.org
Pharmacological challenge studies have further validated the in vivo binding characteristics of [18F]altanserin. For instance, pretreatment with non-radioactive altanserin or the selective 5-HT2A antagonist ketanserin (B1673593) leads to a significant reduction in [18F]altanserin binding, demonstrating the saturability and selectivity of the binding to 5-HT2A receptors. nih.gov Other studies have used challenges with serotonin-releasing agents or reuptake inhibitors to investigate the competition between endogenous serotonin and [18F]altanserin at the receptor site. nih.govclinicaltrials.gov However, some research suggests that [18F]altanserin binding is relatively insensitive to acute changes in endogenous serotonin levels. nih.govresearchgate.net These in vivo studies have established [18F]altanserin PET as a reliable method for the quantification of 5-HT2A receptor availability in both animal models and human subjects. nih.govnih.gov
Competitive Binding with Other Ligands
The high affinity and selectivity of altanserin for the 5-HT2A receptor are demonstrated through competitive binding assays. In these experiments, altanserin effectively displaces radiolabeled ligands known to bind to the 5-HT2A receptor, indicating that they share a common binding site.
Studies have shown that altanserin has a high affinity for the 5-HT2A receptor, with a dissociation constant (Kd) in the subnanomolar range, approximately 0.3 nM. nih.govau.dk In displacement binding studies, altanserin shows Ki values of 0.13 nM for the 5-HT2A receptor. pitt.edu Its affinity for other receptors is considerably lower, with Ki values of 40 nM for the 5-HT2C receptor, 4.55 nM for the α1-adrenergic receptor, and 62 nM for the D2 dopamine receptor. pitt.edu Another study reported Ki values of 0.3 nM for the 5-HT2A receptor, 6.0 nM for the 5-HT2C receptor, 1,756 nM for the 5-HT6 receptor, and 15 nM for the 5-HT7 receptor. nih.gov
The binding of [18F]altanserin to the 5-HT2A receptor is not significantly affected by the presence of ligands for the 5-HT2B/2C or α1-adrenergic receptors, further confirming its selectivity. nih.govau.dk In displacement studies with the endogenous ligand serotonin (5-HT), high concentrations of 5-HT are required to displace [18F]altanserin, with Ki values ranging from 650 to 3,300 nM. nih.govau.dk This suggests that fluctuations in endogenous serotonin levels are unlikely to interfere with the binding of [18F]altanserin in PET imaging studies. nih.govau.dk
The following table summarizes the inhibitory constants (Ki) of altanserin against various receptors, highlighting its selectivity for the 5-HT2A receptor.
| Receptor | Ki (nM) | Reference |
|---|---|---|
| 5-HT2A | 0.3 | nih.gov |
| 5-HT2C | 6.0 | nih.gov |
| 5-HT6 | 1,756 | nih.gov |
| 5-HT7 | 15 | nih.gov |
| α1-adrenergic | 4.55 | pitt.edu |
| D2 dopamine | 62 | pitt.edu |
Structural Aspects of Receptor-Ligand Interactions
The high-affinity and selective binding of altanserin to the 5-HT2A receptor is determined by specific molecular interactions between the ligand and the amino acid residues within the receptor's binding pocket.
The binding site for altanserin on the 5-HT2A receptor is located within a pocket formed by several transmembrane (TM) helices. While the precise crystal structure of altanserin bound to the 5-HT2A receptor is not available, molecular modeling and mutagenesis studies of related ligands and the 5-HT2A receptor provide insights into the key interactions.
A highly conserved aspartate residue in TM3 is crucial for the binding of many aminergic G-protein coupled receptor (GPCR) ligands, forming an ionic bond with the protonated amine of the ligand. In the case of altanserin, this interaction would be with its piperidine nitrogen. Aromatic residues within the binding pocket, particularly on TM helices 3, 5, and 6, are likely to engage in π-π stacking and hydrophobic interactions with the aromatic rings of the altanserin molecule. Additionally, specific serine residues in TM5 are thought to form hydrogen bonds with polar groups on the ligand. For instance, a single amino acid mutation from cysteine to lysine (C322K) in the sixth transmembrane region can make the receptor constitutively active. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies help to define the pharmacophore for 5-HT2A receptor antagonists like altanserin. These studies identify the key structural features required for high-affinity binding.
The pharmacophore model for 5-HT2A antagonists typically includes:
A basic nitrogen atom that can be protonated.
An aromatic moiety for π-π stacking interactions.
A hydrogen bond acceptor/donor group.
A hydrophobic region.
Methodological Applications of Altanserin Hydrochloride in Neuroimaging
Positron Emission Tomography (PET) Studies with [18F]Altanserin
[18F]altanserin is an established radiotracer for imaging 5-HT2A receptors, with numerous studies conducted in human subjects. It is a selective antagonist for the 5-HT2A receptor, allowing for the visualization and quantification of these receptors in the brain.
The production of [18F]altanserin for PET studies involves a nucleophilic substitution reaction. Generally, this is achieved by reacting a precursor molecule, nitro-altanserin, with [18F]fluoride. The synthesis is typically performed at high temperatures in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A semi-automated synthesis module can be used for this process, which includes the preparation of the dried [18F]KF/Kryptofix 2.2.2 complex, the reaction with the precursor, and subsequent purification steps.
The efficiency of [18F]altanserin radiosynthesis can be enhanced by optimizing several key parameters. In microfluidic systems, a systematic evaluation of precursor concentration, reaction temperature, bolus flow rate, and bolus volume has been conducted to maximize radiochemical incorporation yields.
Microfluidic technology offers several advantages for the radiosynthesis of [18F]altanserin, including reduced reaction volumes, faster reaction times, and the potential for higher radiochemical yields. In a flow-through microreactor synthesizer, the precursor and the dried [18F]fluoride solution are simultaneously pushed through a temperature-controlled reactor.
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 220°C |
| Precursor Concentration | 2 mg/mL |
| Reactant Pump Rate | 5-10 µL/min |
| Overall Flow Rate | 10-20 µL/min |
| Resulting Radiochemical Incorporation Yield | 53.7 ± 7.9% |
Following the administration of [18F]altanserin, PET imaging allows for the quantitative assessment of 5-HT2A receptor availability in various brain regions. The distribution of [18F]altanserin in the brain corresponds with the known high density of 5-HT2A receptors in cortical areas and lower densities in regions like the striatum and hippocampus.
To quantify receptor availability, kinetic models are applied to the dynamic PET data. The kinetics of [18F]altanserin in the brain are often best described by a two-tissue compartment model. This model allows for the estimation of parameters that reflect the transport and binding of the radiotracer in the brain tissue.
Invasive kinetic models that require arterial blood sampling to obtain a metabolite-corrected arterial input function have been used to validate less invasive methods. These studies have shown that reference tissue models provide reliable quantification of 5-HT2A receptor availability without the need for arterial blood sampling.
A crucial aspect of quantitative PET studies is the accurate estimation of non-specific binding. For [18F]altanserin, the cerebellum is widely used as a reference region for this purpose. The rationale for its use is the virtual absence of 5-HT2A receptors in this brain structure.
The suitability of the cerebellum as a reference region has been validated in several studies. Displacement studies have shown that the administration of a high dose of a non-radiolabeled 5-HT2A antagonist, such as ketanserin (B1673593), reduces the specific binding of [18F]altanserin in receptor-rich regions to the level of the cerebellum. nih.gov Furthermore, the time-activity curve of the cerebellum is not altered by such pharmacological challenges. nih.gov This indicates that the radioactivity measured in the cerebellum primarily represents free and non-specifically bound radiotracer. nih.govnih.gov Both blood input and reference tissue models have been found to be equally suitable for describing the kinetics of the radiotracer.
| Brain Region | 5-HT2A Receptor Density | Role in PET Analysis |
|---|---|---|
| Cortical Regions (e.g., Frontal Cortex) | High | Target region for quantifying specific binding |
| Striatum | Lower | Target region for quantifying specific binding |
| Hippocampus | Lower | Target region for quantifying specific binding |
| Cerebellum | Virtually absent | Reference region for estimating non-specific binding |
Quantitative Assessment of 5-HT2A Receptor Availability in the Brain
Comparison with Other Radioligands (e.g., [11C]MDL-100,907, [18F]Setoperone)
In the field of positron emission tomography (PET) imaging for the serotonin (B10506) 5-HT2A receptor, [18F]altanserin is one of several key radioligands. Its characteristics are often compared with other selective tracers, principally [11C]MDL-100,907 (also known as volinanserin) and [18F]setoperone, to determine the most suitable agent for specific research questions. wikipedia.orgresearchgate.net
The binding of [18F]altanserin and [11C]MDL-100,907 to the 5-HT2A receptor has been found to be highly comparable. wikipedia.orgnih.gov Both demonstrate selective, high-affinity binding in the subnanomolar range, with a dissociation constant (Kd) of approximately 0.3 nM. nih.gov Kinetic studies at 37°C revealed similar association and dissociation half-lives for the two tracers. nih.gov A key finding is that the binding of both radioligands is not significantly influenced by endogenous serotonin levels, which is a crucial factor for the reliability of PET studies. nih.gov The primary distinction between them lies in the radioisotope used: [11C]MDL-100,907 utilizes carbon-11 (B1219553), which has a short half-life, while [18F]altanserin uses fluorine-18 (B77423). researchgate.net
| Radioligand | Affinity (Kd) | Key Characteristics | Limitations |
|---|---|---|---|
| [18F]Altanserin | ~0.3 nM nih.gov | High affinity and specificity for 5-HT2A receptors. nih.govrotman-baycrest.on.ca Not significantly influenced by endogenous serotonin. nih.gov | Formation of brain-penetrating radiometabolites; potential for off-target binding. researchgate.net |
| [11C]MDL-100,907 | ~0.3 nM nih.gov | Binding characteristics very comparable to [18F]altanserin. wikipedia.orgnih.gov Considered the most selective PET tracer for 5-HT2A receptors. nih.gov | Short half-life of carbon-11 (approx. 20 minutes) limits scan duration. researchgate.net |
| [18F]Setoperone | ~0.2 nM nih.gov | High affinity for 5-HT2A receptors. nih.gov Effective for cortical imaging. rotman-baycrest.on.ca | Moderate affinity for dopamine (B1211576) D2 receptors, complicating subcortical analysis. rotman-baycrest.on.canih.gov Potential for off-target binding. researchgate.net |
Methodological Considerations in PET Imaging
Reproducibility of [18F]Altanserin PET Measurements
The reliability of any PET tracer is fundamentally dependent on the reproducibility of its measurements. Studies evaluating [18F]altanserin have demonstrated that it can yield highly reproducible results, particularly when using a bolus/infusion administration approach. nih.gov In cortical brain regions with a high density of 5-HT2A receptors, the binding potential (BP) shows high reproducibility, with a median difference between two measurements in the same subject of approximately 6%. nih.gov However, in brain regions with lower receptor density, the reproducibility is correspondingly lower, with the median difference increasing to about 17%. nih.gov This indicates that the variability is region-dependent. Furthermore, the application of partial volume correction techniques can considerably reduce measurement variability and, consequently, the sample size required to detect significant regional differences between groups. nih.gov
| Receptor Density | Median Difference Between Measurements | Range of Difference |
|---|---|---|
| High | 6% nih.gov | 5-12% nih.gov |
| Low | 17% nih.gov | 11-39% nih.gov |
Bolus Injection vs. Constant Infusion Delivery Methods
The method of administering [18F]altanserin can significantly impact the quantitative analysis of the resulting PET data. The two primary methods are a simple bolus injection and a combined bolus plus constant infusion approach. The constant infusion (or bolus/infusion) method is designed to achieve a steady state, or equilibrium, of the tracer concentration in both blood and brain tissue. nih.govnih.gov This approach can be advantageous as it simplifies the quantitative modeling required to determine receptor density. nih.gov
Studies have shown that a bolus/infusion paradigm can attain a steady state in the brain and plasma within approximately 2 hours, which then remains constant for several hours. nih.gov Another protocol demonstrated that brain activity and plasma concentrations stabilize after about 6 hours. nih.gov Once equilibrium is achieved, a single PET scan may provide a reliable measure of 5-HT2A receptor density, which can overcome difficulties associated with the presence of radiolabeled metabolites. nih.gov The main drawback of the infusion method is its impracticality and inconvenience compared to a standard bolus injection. researchgate.net
Metabolite Analysis and Impact on Quantitation
A critical aspect of quantitative PET imaging with [18F]altanserin is understanding its metabolism, as the presence of radiolabeled metabolites can interfere with the signal from the parent compound. nih.gov Following administration, [18F]altanserin is metabolized in the body. nih.gov Human studies have identified at least four radiometabolites. nih.gov One of these has been identified as [18F]altanserinol, which results from the reduction of the ketone group in the parent molecule. nih.gov
Crucially, some of these metabolites are lipophilic, meaning they can cross the blood-brain barrier and enter the brain, potentially confounding the PET signal. nih.govresearchgate.net However, displacement binding studies have shown that the binding of key metabolites like FBP (4-(4-fluorobenzoyl)piperidine) and altanserinol to 5-HT2A receptors is negligible. nih.gov Therefore, it has been concluded that in an equilibrium paradigm, such as that achieved with constant infusion, the radiometabolites of [18F]altanserin are unlikely to interfere with the specific receptor quantification. nih.gov In rat studies, after 2 hours, the intact [18F]altanserin still accounted for 74% ± 6% of the total radioactivity in blood plasma. nih.gov
Single-Photon Emission Computed Tomography (SPECT) Studies with Alternative Ligands
While PET is a widely used modality for neuroreceptor imaging, Single-Photon Emission Computed Tomography (SPECT) offers an alternative. Although altanserin (B1665730) itself is not used for SPECT, alternative radioligands targeting the 5-HT2A receptor have been developed for this purpose. A notable example is [123I]-5-I-R91150, a receptor antagonist labeled with iodine-123. wikipedia.orgnih.gov The development of such SPECT ligands provides another avenue for studying the 5-HT2A receptor system in the brain. nih.govresearchgate.net
Neuroscientific Investigations Utilizing Altanserin Hydrochloride
Research on Serotonin (B10506) System Functioning
The strategic use of altanserin (B1665730) hydrochloride in neuroscientific studies has significantly advanced our comprehension of the intricate workings of the serotonin system. Its ability to selectively bind to 5-HT2A receptors allows researchers to probe the dynamics of serotonin release and its interaction with other neurotransmitter systems, most notably dopamine (B1211576).
A novel method for assessing serotonin (5-HT) release capacity in the living human brain has been developed utilizing [¹⁸F]altanserin PET in combination with a dexfenfluramine (B1670338) challenge nih.gov. Dexfenfluramine is a potent 5-HT releasing agent. The underlying principle of this method is that an increase in synaptic 5-HT will compete with [¹⁸F]altanserin for binding to 5-HT2A receptors, leading to a reduction in the PET signal. The magnitude of this reduction is indicative of the brain's capacity to release serotonin.
In a study involving healthy male subjects, oral administration of dexfenfluramine resulted in a dose-dependent decrease in the total distribution volume of [¹⁸F]altanserin in cortical regions nih.gov. This finding suggests that the dexfenfluramine-induced surge in synaptic serotonin successfully displaced the radioligand from 5-HT2A receptors. The study also observed a correlation between the decrease in cortical [¹⁸F]altanserin binding and an increase in plasma prolactin levels, a known physiological response to enhanced serotonergic activity nih.gov. These results validate the use of this combined challenge-PET approach as a viable method to measure cortical 5-HT release capacity in the human brain nih.gov.
| Brain Region | Effect of Dexfenfluramine on [¹⁸F]altanserin Binding | Interpretation |
|---|---|---|
| Cortical Regions (Prefrontal, Occipital, Insula) | Dose-dependent decrease in total distribution volume | Increased synaptic serotonin competing with the radioligand |
| Thalamus | No significant change | Lower density of 5-HT2A receptors or different release dynamics |
| Caudatum | No significant change | Lower density of 5-HT2A receptors or different release dynamics |
The serotonergic and dopaminergic systems are intricately linked, and altanserin has been instrumental in elucidating aspects of their interaction. As a 5-HT2A receptor antagonist, altanserin can modulate dopamine release in various brain regions.
Research in animal models has demonstrated that altanserin can induce region-specific and time-dependent changes in dopamine pathways. A study investigating the effects of altanserin on D2/3 receptor binding, an indirect measure of synaptic dopamine levels, found an increase in D2/3R binding in the ventral hippocampus of rats following systemic administration of altanserin nih.gov. This increase in binding is interpreted as a decrease in synaptic dopamine in that region.
Furthermore, a separate study examining the metabolic pathways of dopamine following altanserin administration in rats revealed a complex pattern of regional effects. Altanserin was found to facilitate dopamine metabolization in the cingulate cortex, nucleus accumbens, dorsal hippocampus, ventral hippocampus, and cerebellum, while inhibiting it in the thalamus nih.gov. These findings highlight that the modulatory effect of 5-HT2A receptor blockade on the dopamine system is not uniform throughout the brain and varies depending on the specific neural circuitry of each region. The time course of these effects also appears to be dynamic, with initial changes in dopamine release potentially leading to subsequent alterations in its metabolism nih.govnih.gov.
| Brain Region | Effect of Altanserin on Dopamine Metabolization |
|---|---|
| Cingulate Cortex | Facilitated |
| Nucleus Accumbens | Facilitated |
| Dorsal Hippocampus | Facilitated |
| Ventral Hippocampus | Facilitated |
| Cerebellum | Facilitated |
| Thalamus | Inhibited |
Modulation of Dopamine Release Pathways
Studies of Neurological and Psychiatric Disorders
The application of [¹⁸F]altanserin PET imaging has been particularly fruitful in the study of neurological and psychiatric conditions where dysregulation of the serotonin system is implicated. This technique allows for the in vivo examination of 5-HT2A receptor density and distribution in patient populations compared to healthy controls.
The pathophysiology of schizophrenia is complex, with the serotonin system being one of several neurotransmitter systems thought to be involved nih.gov. [¹⁸F]altanserin PET studies have been employed to investigate the status of 5-HT2A receptors in individuals with schizophrenia.
A significant study involving a large sample of first-episode, antipsychotic-naive schizophrenic patients found significantly lower serotonin(2A) binding in the frontal cortex compared to matched healthy control subjects nih.gov. This suggests that alterations in the frontal cortical serotonin system may be an early feature of the illness, independent of the effects of chronic antipsychotic medication. The same study also reported a negative correlation between frontal cortical 5-HT2A receptor binding and the severity of positive psychotic symptoms in male patients nih.gov. These findings point towards a potential role for frontal 5-HT2A receptors in the manifestation of psychosis in schizophrenia. However, it is important to note that the results of in vivo studies on 5-HT2A binding in schizophrenia have not always been consistent, which may be due to factors such as small sample sizes and the inclusion of patients with a history of antipsychotic treatment in some studies nih.gov.
Alterations in the serotonin system have long been associated with the pathophysiology of major depressive disorder. [¹⁸F]altanserin PET has provided a means to investigate 5-HT2A receptor binding in individuals with depression.
Multiple studies have reported reduced 5-HT2A receptor binding in the hippocampus of patients with major depressive disorder compared to healthy controls nih.govresearchgate.net. One study involving older depressed patients found that those who had not been previously treated for depression had lower hippocampal 5-HT2A receptor binding than those who had received prior treatment nih.gov. This raises the possibility that previous medication may lead to a compensatory upregulation of these receptors. Another study with a larger cohort of antidepressant-free patients with major depressive disorder also documented a significant reduction in 5-HT2A receptor binding in the hippocampus researchgate.net. These consistent findings suggest that altered hippocampal 5-HT2A receptor availability may be a key neurobiological feature of major depressive disorder.
| Disorder | Brain Region | Observed Change in 5-HT2A Receptor Binding | Reference |
|---|---|---|---|
| Schizophrenia (first-episode, antipsychotic-naive) | Frontal Cortex | Decreased | nih.gov |
| Major Depressive Disorder | Hippocampus | Decreased | nih.govresearchgate.net |
Investigations in Anorexia Nervosa and Bulimia
Research utilizing [18F]altanserin PET has provided significant insights into the pathophysiology of eating disorders. To circumvent the confounding effects of malnutrition, studies have often focused on individuals who have recovered from anorexia nervosa (AN) and bulimia nervosa (BN).
In one study, 10 women who had recovered from bulimia-type anorexia nervosa (REC AN-BN) were compared to 16 healthy control women. The REC AN-BN group showed significantly reduced [18F]altanserin binding potential in the left subgenual cingulate, left parietal cortex, and right occipital cortex. ucsd.edu These findings suggest that altered serotonin system activity persists even after recovery. ucsd.edu Furthermore, in the REC AN-BN subjects, a positive correlation was found between [18F]altanserin binding potential and the personality trait of harm avoidance in cingulate and temporal regions. Conversely, a negative relationship was observed between binding potential and drive for thinness in several cortical areas. ucsd.eduucsd.eduresearchgate.net
Another study focused on women who had recovered from bulimia nervosa (without a history of anorexia) and compared them to healthy volunteers. The recovered women exhibited a reduction in 5-HT2A receptor binding in the medial orbital frontal cortex. nih.gov Interestingly, this study also noted that while healthy volunteers showed a typical age-related decline in 5-HT2A binding, this was not observed in the women who had recovered from bulimia nervosa, suggesting a persistent alteration in serotonin system function. nih.gov
Similarly, a study on women recovered from restricting-type anorexia nervosa found reduced [18F]altanserin binding in the mesial temporal regions (amygdala and hippocampus) and cingulate cortical areas when compared to healthy controls. ucsd.edu These collective findings point towards a trait-related disturbance in the serotonergic system that may contribute to the underlying pathophysiology of both anorexia and bulimia nervosa. ucsd.edunih.gov
Table 1: Regional [18F]altanserin Binding Potential in Recovered Anorexia Nervosa (Bulimia-Type) vs. Healthy Controls
Research in Parkinson's Disease and Impulse Control Disorders
Altanserin hydrochloride has been instrumental in exploring the neurobiological underpinnings of impulse control disorders (ICDs) in Parkinson's disease (PD). ICDs, such as pathological gambling, compulsive buying, and hypersexuality, are challenging non-motor symptoms of PD. mdsabstracts.org Research suggests that in addition to the well-established dopaminergic dysfunction in PD, the serotonergic system also plays a crucial role. mdsabstracts.org
A prospective, case-control, double-tracer PET study was conducted to compare pre- and post-synaptic serotonergic innervation in three groups: PD patients with ICDs (PD-ICD), PD patients without ICDs, and healthy controls. mdsabstracts.org [18F]altanserin was used to measure the binding to 5-HT2A receptors. mdsabstracts.org The study found that patients with ICDs had higher binding of [18F]altanserin in the frontal cortex. mdsabstracts.org
Another study further elaborated on these findings, recruiting 15 PD patients with ICDs, 15 PD patients without ICDs, and 15 healthy controls. oup.comoup.com The results showed that cortical [18F]altanserin binding was greater in the PD with ICDs group in the bilateral supplementary motor area, precentral gyrus, and right dorsolateral prefrontal cortex. oup.comoup.comnih.gov These regions are involved in sensorimotor and associative networks that regulate behavioral inhibition. oup.comoup.comnih.gov This suggests that serotonergic dysfunction in these specific cortico-striato-pallido-thalamic circuits contributes to the mechanisms underlying the vulnerability and development of ICDs in individuals with Parkinson's disease. nih.gov
Table 2: [18F]altanserin Binding in Parkinson's Disease with Impulse Control Disorders (PD-ICD)
Cognitive Function and Serotonin Receptor Modulation
The role of serotonin and the 5-HT2A receptor in cognitive processes, particularly working memory, has been investigated using [18F]altanserin PET. researchgate.netnih.govovid.com A controlled, cross-over study aimed to identify brain regions with working memory-induced changes in the binding potential of [18F]altanserin. nih.gov Ten young male participants underwent a delayed match-to-sample task and a control task. nih.govovid.com
The study found a higher binding potential for [18F]altanserin during the working memory task compared to the control condition specifically in the orbitofrontal cortex (OFC). nih.govovid.com This increased binding potential suggests a greater availability of 5-HT2A receptors, which is interpreted as a decrease in the local concentration of endogenous serotonin in the OFC during the cognitive challenge. researchgate.netnih.govovid.com The OFC is known to be crucial for decision-making and executive functions related to working memory. These findings suggest that the serotonergic system, via the 5-HT2A receptor, modulates activity in the OFC to support and optimize fundamental cognitive functions. researchgate.netnih.govovid.com
Age-Related Changes in 5-HT2A Receptor Binding
A consistent finding across numerous PET studies using [18F]altanserin is a significant decrease in 5-HT2A receptor binding with advancing age. wikipedia.org This age-related decline has been observed in a variety of brain regions.
One study involving 22 healthy subjects aged 21 to 69 years examined this relationship in detail. The decrease in 5-HT2A binding was found to be non-linear, with an average decline of approximately 17% per decade from the age of 20. psychiatryonline.org Significant correlations between age and reduced binding were noted for a global measure as well as specifically in the medial gyrus rectus, anterior cingulate, posterior medial prefrontal cortex, hippocampus, and occipital cortex. psychiatryonline.org Notably, the most substantial decline in receptor binding occurred up to midlife, with a less pronounced decrease in later life. psychiatryonline.org This significant reduction in 5-HT2A receptor density was not associated with corresponding decreases in regional brain volumes. psychiatryonline.org
Genetic Influences on 5-HT2A Receptor Binding
Genetic variations can influence the expression and binding of 5-HT2A receptors. A common polymorphism, -1438A/G, in the promoter region of the 5-HT2A receptor gene (HTR2A) has been identified and studied. nih.gov Research has shown that this polymorphism can modulate the promoter activity of the HTR2A gene. nih.gov
Specifically, the AA genotype is associated with higher 5-HT2A gene expression in cell lines that naturally express this receptor. nih.gov In human studies, the A allele has been linked to greater expression of 5-HT2A receptors in the cortex and, consequently, greater receptor binding as compared to the G allele. nih.gov This suggests that individuals carrying the G allele may have inherently lower 5-HT2A receptor binding. nih.gov Such genetic predispositions may have implications for cognitive function and personality traits, as lower 5-HT2A binding has been associated with poorer cognitive performance and traits like harm avoidance. nih.gov
Sleep-Wake Regulation Research
The serotonergic system, and specifically the 5-HT2A receptor, is known to be involved in the regulation of sleep-wake cycles. While direct studies using this compound for sleep interventions are limited, research with other 5-HT2 receptor antagonists, such as ritanserin (B1680649), provides valuable insights.
In a study involving young, poor sleepers, the administration of ritanserin, a 5-HT2 receptor antagonist, was shown to significantly enhance the duration of slow-wave sleep and the number of non-rapid eye movement (NREM)-REM sleep cycles. nih.gov Furthermore, ritanserin increased the rhythmic occurrence of delta wave activity, which is characteristic of deep sleep, and restored the ultradian rhythmicity of sleep. nih.gov These results demonstrate that antagonizing the 5-HT2 receptor family can improve sleep quality, likely by opposing the inhibitory control that serotonin exerts on deep sleep stages. nih.gov This highlights the crucial role of 5-HT2A receptors in sleep architecture and their potential as a target for addressing sleep disturbances.
Preclinical and Translational Research with Altanserin Hydrochloride
In Vivo Animal Model Studies (e.g., Rats, Baboons, Canines)
Altanserin (B1665730) hydrochloride has been extensively utilized in a range of animal models to investigate the distribution, density, and function of 5-HT2A receptors in the central nervous system. These studies have been crucial in understanding the receptor's involvement in neuropsychiatric disorders.
Rats: In rodent models, particularly rats, altanserin, often labeled with the radioisotope fluorine-18 (B77423) ([¹⁸F]altanserin), has been instrumental in positron emission tomography (PET) imaging studies. Research has successfully validated and quantified the binding of [¹⁸F]altanserin in the rat brain, demonstrating its utility for in vivo imaging of 5-HT2A receptors. These studies have shown a distribution pattern consistent with the known high density of these receptors in cortical regions. For instance, in a chronic corticosterone-induced model of depression in rats, [¹⁸F]altanserin PET imaging was employed to investigate changes in 5-HT2A receptor availability, linking the serotonergic system to the pathophysiology of depression.
Baboons: Preclinical studies in non-human primates, such as baboons, have further extended the understanding of altanserin's properties in a brain more structurally similar to humans. PET studies using [¹⁸F]altanserin have been conducted in baboons to map the 5-HT2A receptor distribution and to assess the receptor's occupancy by various therapeutic agents. This research is vital for translating findings from rodent models to clinical applications.
Canines: The use of altanserin has also been explored in canines. PET imaging with [¹⁸F]altanserin has been validated in dogs, providing a non-invasive method to study the 5-HT2A receptor system in the canine brain. This is particularly relevant for comparative neurology and for studying naturally occurring behavioral disorders in dogs that may serve as models for human conditions.
Table 1: Summary of In Vivo Animal Model Studies with Altanserin Hydrochloride
| Animal Model | Research Focus | Key Findings |
|---|---|---|
| Rats | PET imaging of 5-HT2A receptors | Validated for quantifying receptor availability; used in depression models. |
| Baboons | PET imaging and receptor occupancy studies | Mapped 5-HT2A receptor distribution; assessed therapeutic agent binding. |
| Canines | Validation of PET imaging techniques | Established a non-invasive method to study the 5-HT2A receptor system. |
Evaluation of Serotonergic Modulation of Behavioral Phenotypes
The blockade of 5-HT2A receptors by altanserin is hypothesized to modulate various behavioral phenotypes, particularly those related to mood and anxiety disorders. Preclinical behavioral tests are employed to assess these potential effects.
In a rat model of depression induced by chronic corticosterone (B1669441) administration, the investigation of 5-HT2A receptor availability using [¹⁸F]altanserin provides a direct link between serotonergic system alterations and depressive-like behaviors. While specific behavioral tests directly administering this compound and measuring outcomes like immobility in the forced swim test or open-arm exploration in the elevated plus-maze are not extensively detailed in readily available literature, the broader class of 5-HT2A antagonists has been evaluated. These studies generally indicate that blockade of 5-HT2A receptors can produce anxiolytic and antidepressant-like effects. The forced swim test, a common behavioral despair model, is used to screen for potential antidepressant activity by measuring the duration of immobility when an animal is placed in an inescapable situation nih.gov. A reduction in immobility is indicative of an antidepressant-like effect.
Synergistic Effects with Other Pharmacological Agents
A significant area of preclinical research has focused on the potential for 5-HT2A receptor antagonists like altanserin to enhance the therapeutic effects of existing antidepressant medications.
Research suggests that combining a 5-HT2A receptor antagonist with a selective serotonin (B10506) reuptake inhibitor (SSRI) or a tricyclic antidepressant (TCA) can lead to a more robust and faster-acting antidepressant response.
Fluoxetine (B1211875): Studies involving the co-administration of a 5-HT2A antagonist, ketanserin (B1673593) (structurally and functionally similar to altanserin), with the SSRI fluoxetine have demonstrated synergistic effects in rodent models. In one key study, subchronic co-treatment with fluoxetine and ketanserin in rats resulted in a significant decrease in immobility time in the forced swim test, an effect not observed with either drug alone at the tested doses nih.govnih.gov. This behavioral outcome was associated with neurobiological changes, including increased expression of brain-derived neurotrophic factor (BDNF) and β-catenin in the hippocampus nih.govnih.gov. These findings suggest that the combination therapy may enhance neuroplasticity, a key factor in the mechanism of action of antidepressants.
Table 2: Research Findings on Synergistic Effects with Antidepressants
| Combination | Animal Model | Behavioral Test | Key Findings |
|---|---|---|---|
| Ketanserin + Fluoxetine | Rats | Forced Swim Test | Decreased immobility time; Increased hippocampal BDNF and β-catenin expression nih.govnih.gov. |
| General 5-HT2A Antagonists + TCAs | Rodents | Various | Theoretical enhancement of antidepressant efficacy through modulation of neuronal firing. |
Ethical Considerations and Research Parameters
Radiation Exposure in Human PET Studies
The use of Altanserin (B1665730) in human Positron Emission Tomography (PET) studies involves the radiolabeling of the compound, typically with fluorine-18 (B77423), to create [¹⁸F]altanserin. This allows for the in-vivo imaging of serotonin (B10506) 5-HT₂A receptors. A critical aspect of such studies is the characterization of radioactive metabolites to ensure the accurate quantification of the target receptors.
In human PET studies involving [¹⁸F]altanserin, the injected radiotracer undergoes metabolic processes, leading to the formation of various radiometabolites. Research has identified at least four of these metabolites in human subjects. One significant metabolite is [¹⁸F]altanserinol, which is formed through the reduction of the ketone functionality of the parent compound. nih.gov
Understanding the behavior of these radiometabolites is crucial for the interpretation of PET imaging data. Studies have shown that while these metabolites are present in the plasma, they may not significantly interfere with the specific receptor quantification in an equilibrium paradigm. nih.gov For instance, the N-dealkylation product, [¹⁸F]FBP, was not detectable in human plasma after the administration of [¹⁸F]altanserin. nih.gov However, a radiometabolite of FBP was observed. nih.gov The binding affinity of metabolites like FBP and altanserinol to the 5-HT₂A receptor is negligible, which is a key factor in ensuring that the PET signal accurately reflects the density of the target receptors. nih.gov
| Radiometabolite Identified in Human Studies | Precursor Compound | Metabolic Process |
| [¹⁸F]altanserinol | [¹⁸F]altanserin | Reduction of ketone functionality |
| Radiometabolite of FBP | [¹⁸F]altanserin | N-dealkylation followed by further metabolism |
Ethical Review and Animal Welfare in Preclinical Research
Preclinical research involving compounds like Altanserin hydrochloride in animal models is subject to rigorous ethical review to ensure animal welfare. The ethical framework for such research is built on the principles of the 3Rs: Replacement, Reduction, and Refinement. nih.govplos.org These principles advocate for replacing animal use with non-animal alternatives where possible, reducing the number of animals used to the minimum necessary, and refining experimental procedures to minimize pain and distress. nih.govplos.org
The oversight of this ethical framework is typically carried out by local ethics committees, which are responsible for reviewing research protocols. kazanmedjournal.ru These committees play a crucial role in ensuring that the proposed use of animals is justified and that the research design is scientifically sound and ethically robust. kazanmedjournal.ruembopress.org The dialogue between researchers and these committees is intended to improve experimental conditions and promote humane science. nih.gov
A central ethical consideration is the balance between the potential benefits of the research and the welfare of the animals involved. news-medical.net Researchers must provide a strong justification for the use of animals, demonstrating that the potential to significantly improve human health outweighs the harm and distress caused to the animals. news-medical.net The moral status of animals is a subject of ongoing discussion, with a general consensus that animal testing should be avoided unless absolutely necessary for the development of potentially life-saving treatments. news-medical.net
The establishment of formal ethics committees and the evolution of regulations have contributed to the improvement of animal welfare in experimental research. nih.gov This includes ensuring high standards of animal care and providing adequate training for all personnel involved in animal research. embopress.org
| Ethical Principle | Description |
| Replacement | Using non-animal methods whenever possible. nih.govplos.org |
| Reduction | Using the minimum number of animals necessary to obtain valid results. nih.govplos.org |
| Refinement | Minimizing pain, suffering, and distress for the animals involved. nih.govplos.org |
Future Directions and Emerging Research Avenues
Development of Novel Radioligands and Imaging Techniques
The continuous quest for improved imaging clarity, specificity, and functionality drives the development of new radioligands and techniques. While [18F]altanserin is the most frequently used PET radioligand for 5-HT2A receptor imaging, research is exploring alternatives and enhancements to overcome its limitations. nih.gov
One significant challenge with [18F]altanserin is the formation of lipophilic radiometabolites in plasma after intravenous administration, which can complicate kinetic modeling and potentially contribute to non-specific binding signals. nih.govugent.be To address this, researchers have developed specialized imaging protocols, such as the bolus-infusion method, which allows for the system to reach a steady state where the impact of metabolites can be minimized, enabling more accurate quantification of receptor density. nih.govnih.gov
The development of new radioligands is a key area of focus. These efforts aim to create tracers with higher selectivity, improved metabolic profiles, and different binding properties (e.g., agonists vs. antagonists). For instance, [18F]MH.MZ was developed as an alternative to [18F]altanserin, combining the selectivity of MDL 100907 with the favorable properties of fluorine-18 (B77423). nih.gov While both tracers bind to 5-HT2A receptors, they exhibit different kinetics, suggesting they may be suitable for imaging regions with varying receptor densities. nih.gov Other PET radioligands like [11C]MDL 100907 and the agonist [11C]Cimbi-36 are also being explored to provide different perspectives on the 5-HT2A system. ugent.benih.gov
For Single-Photon Emission Computed Tomography (SPECT), an imaging modality that is more widely accessible than PET, alternative radioligands such as [123I]-5-I-R91150 have been developed. wikipedia.orgnih.gov Advances in SPECT technology, including new crystal designs, are increasing its resolution and sensitivity, revitalizing interest in creating novel SPECT radiopharmaceuticals. mdpi.com
| Radiotracer | Imaging Modality | Key Characteristics |
| [18F]altanserin | PET | High affinity and selectivity for 5-HT2A receptors; most widely used. nih.govugent.be |
| [11C]volinanserin (MDL-100,907) | PET | Alternative antagonist radioligand for 5-HT2A receptors. wikipedia.org |
| [18F]MH.MZ | PET | Combines selectivity of MDL 100907 with fluorine-18 labeling; shows slower kinetics than [18F]altanserin. nih.gov |
| [18F]setoperone | PET | An earlier 5-HT2A radioligand, but with lower selectivity than altanserin (B1665730). wikipedia.orgmdpi.com |
| [11C]Cimbi-36 | PET | An agonist radioligand, offering a different pharmacological perspective on the receptor. ugent.be |
| [123I]-5-I-R91150 | SPECT | An antagonist radioligand for use with the more accessible SPECT technology. wikipedia.org |
Elucidation of Specific Cellular and Biochemical Mechanisms
Future research is aimed at moving beyond simply mapping receptor locations to understanding the precise molecular consequences of altanserin binding. Altanserin acts as an antagonist, blocking the 5-HT2A receptor. This receptor is a G-protein-coupled receptor (GPCR) that, when activated by serotonin (B10506), initiates a cascade of intracellular signals. researchgate.net A key research avenue is to detail how altanserin's blockade of this receptor specifically alters these downstream signal transduction pathways. For example, studies on other 5-HT2A antagonists like Ritanserin (B1680649) have shown that receptor blockade can repress the MEK/ERK signaling pathway. nih.gov Elucidating the full spectrum of pathways modulated by altanserin is a critical next step.
The concept of allosteric modulation is also an emerging area of interest for serotonin receptors. mdpi.com While altanserin binds to the primary (orthosteric) site, future studies may investigate how its binding is affected by or could affect the binding of allosteric modulators—compounds that bind to a different site on the receptor to fine-tune its activity. This could lead to a more nuanced understanding of 5-HT2A receptor pharmacology.
Furthermore, the interaction of the 5-HT2A receptor with other receptors is a growing field of research. It is known that GPCRs can form complexes called heteromers, where two or more different receptors physically interact and modify each other's function. The 5-HT2A receptor, for instance, can form a heteromer with the metabotropic glutamate (B1630785) receptor 2 (mGlu2). researchgate.net Future studies using altanserin could probe the functional consequences of blocking the 5-HT2A receptor within these specific heteromeric complexes, revealing a new layer of regulatory control in the brain. mdpi.com
| Mechanistic Target | Research Question | Potential Significance |
| Signal Transduction | Which specific intracellular signaling cascades (e.g., MEK/ERK, PLC) are altered by altanserin binding? | Provides a detailed map of the molecular effects of 5-HT2A receptor blockade. |
| Allosteric Modulation | Does altanserin's binding affinity or efficacy change in the presence of known allosteric modulators of the 5-HT2A receptor? | Could reveal more sophisticated ways to modulate receptor activity for therapeutic benefit. |
| Receptor Heteromerization | How does altanserin's blockade of the 5-HT2A receptor impact the signaling of its partner receptors, like mGlu2, within a heteromer? | Uncovers novel cross-talk between different neurotransmitter systems. |
Broader Applications in Neuropharmacology and Disease Pathophysiology
The use of [18F]altanserin-PET imaging has already been applied to study a range of neuropsychiatric conditions, but its potential is far from exhausted. In schizophrenia research, while initial studies suggested alterations in 5-HT2A receptors, later findings have been inconsistent. nih.gov Future studies with larger patient groups and more advanced imaging techniques are needed to clarify the role of these receptors in the disease's pathophysiology. nih.gov
In the field of mood disorders, PET studies with altanserin have produced mixed results regarding 5-HT2A receptor levels in depression. wikipedia.org However, specific research in older depressed patients has identified decreased receptor binding in the hippocampus. wustl.edu Future applications could involve longitudinal studies to track receptor changes over the course of illness and in response to treatment, potentially identifying biomarkers for treatment response.
Research into eating disorders has also utilized altanserin imaging. Studies have found reduced [18F]altanserin binding in several brain regions of individuals who have recovered from anorexia nervosa and bulimia nervosa, suggesting persistent alterations in the serotonin system. taylorandfrancis.comidexlab.com Broader applications could include investigating these receptors in a wider range of eating and impulse control disorders.
Emerging applications include the study of pain and Alzheimer's disease. One study found that baseline 5-HT2A receptor availability in cortical regions correlated with individual responses to tonic pain, suggesting a role for this system in pain modulation. nih.gov In early Alzheimer's disease, imaging studies have revealed a significant loss of 5-HT2A receptors, pointing to the involvement of the serotonin system in the disease process. idexlab.comnih.gov Altanserin-based research can further explore the utility of 5-HT2A receptors as a target for novel therapeutic interventions in these and other neurological conditions.
Q & A
Q. What is the primary receptor target of altanserin hydrochloride, and what methodological approaches confirm its selectivity?
this compound is a selective 5-HT2A receptor antagonist. Its binding affinity and selectivity are confirmed via:
- Radioligand binding assays : Competitive displacement studies using [³H]ketanserin or [¹⁸F]altanserin in cortical tissues (IC₅₀ values <10 nM for 5-HT2A vs. >100 nM for other receptors) .
- Functional assays : Inhibition of 5-HT-induced calcium signaling in transfected HEK293 cells .
- PET imaging validation : [¹⁸F]altanserin’s cortical uptake correlates with 5-HT2A density, validated by blocking studies with ketanserin .
Q. How is this compound utilized in serotonin receptor mapping, and what experimental protocols are standard?
Altanserin is a key tool for 5-HT2A receptor quantification in neuroimaging:
- PET protocol : Administer [¹⁸F]altanserin (dose: 3–5 mCi) with arterial blood sampling for metabolite correction. Scan duration: 90–120 minutes. Reference regions (e.g., cerebellum) account for nonspecific binding .
- Data analysis : Use Logan graphical analysis or two-tissue compartment modeling to estimate receptor density (BPND) .
Advanced Research Questions
Q. What experimental design challenges arise when using this compound in PET studies, and how are they mitigated?
Key challenges include:
- Metabolite interference : [¹⁸F]altanserin produces radiometabolites that cross the blood-brain barrier. Solution : Develop HPLC-based metabolite correction protocols .
- Off-target binding : Moderate affinity for 5-HT2C receptors. Mitigation : Co-administer selective 5-HT2C blockers (e.g., SB 242084) or use voxel-wise partial volume correction .
- Kinetic modeling variability : Regional differences in blood flow affect quantification. Approach : Implement MRI-based arterial spin labeling for concurrent perfusion measurement .
Q. How do discrepancies between in vitro and in vivo efficacy data for this compound inform receptor interaction hypotheses?
Discrepancies often stem from:
- Pharmacokinetic factors : Poor brain penetration (logP = 2.1) limits in vivo efficacy despite high in vitro affinity (Ki = 0.3 nM). Method : Use intracerebral microdialysis to measure free brain concentrations .
- Receptor reserve : High 5-HT2A expression in cortical regions may mask partial antagonism. Strategy : Conduct in situ receptor occupancy studies with graded dosing .
Q. What methodological frameworks resolve contradictory data on altanserin’s functional effects across species?
Species-specific 5-HT2A polymorphisms alter ligand efficacy. For example:
Q. How should researchers analyze altanserin’s allosteric modulation potential given conflicting radioligand binding data?
Contradictory reports on allosteric effects require:
- Saturation binding with varying GTPγS : Assess if altanserin alters Bmax/Kd in the presence of G-protein modulators .
- Schild regression analysis : Linear plots suggest competitive antagonism; nonlinearity implies allosteric interaction .
Data Interpretation & Reproducibility
Q. What statistical approaches validate altanserin’s dose-response relationships in behavioral studies?
Use:
- Hierarchical modeling : Account for intra-subject variability in repeated-measures designs (e.g., PET scans pre/post treatment) .
- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values derived from small-N neuroimaging cohorts .
Q. How can researchers address batch-to-batch variability in this compound’s biochemical activity?
- QC protocols : Validate each batch via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
